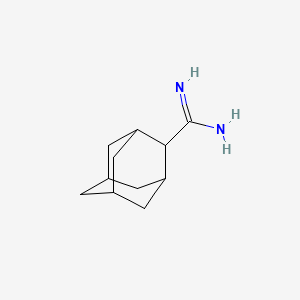![molecular formula C40H50FeP2 B12445173 bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron: is an organometallic compound that features iron as the central metal atom Organometallic compounds are characterized by the presence of a metal-carbon bond, and they play a crucial role in various chemical reactions and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron typically involves the coordination of iron with the ligands bis(3,5-dimethylphenyl)phosphane and (1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the iron center. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Industrial Production Methods: Industrial production of such organometallic compounds may involve large-scale coordination reactions under controlled temperatures and pressures. The use of automated reactors and purification systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The iron center in the compound can undergo oxidation reactions, leading to the formation of iron(III) species.
Reduction: Reduction reactions can convert iron(III) back to iron(II), often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: In biological research, organometallic compounds are studied for their potential as enzyme mimics or as probes for studying metal-protein interactions.
Medicine: Some organometallic compounds have shown promise in medicinal chemistry, particularly in the development of metal-based drugs for cancer treatment.
Industry: In the industrial sector, these compounds are used in the production of polymers, fine chemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism by which bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron exerts its effects typically involves the coordination of the iron center with substrates, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application.
Comparación Con Compuestos Similares
Ferrocene: Another iron-based organometallic compound with a sandwich structure.
Iron carbonyls: Compounds like iron pentacarbonyl, which feature iron coordinated with carbon monoxide ligands.
Uniqueness: Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is unique due to its specific ligand environment, which can impart distinct reactivity and selectivity in catalytic processes.
Propiedades
Fórmula molecular |
C40H50FeP2 |
|---|---|
Peso molecular |
648.6 g/mol |
Nombre IUPAC |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C35H40P2.C5H10.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-11,13-16,19-24,29,34-35H,12,17-18H2,1-5H3;1-5H2;/t29-,34?,35?;;/m0../s1 |
Clave InChI |
JJQTWWOBAPBIMT-INQISJBWSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe] |
SMILES canónico |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)
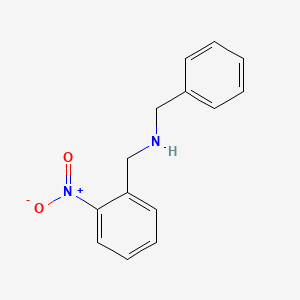
![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)

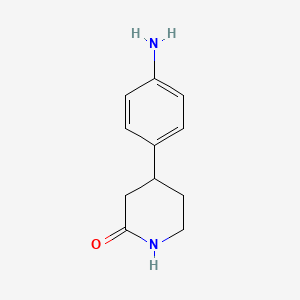
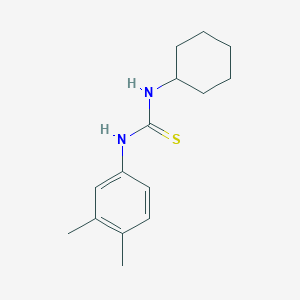
![5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)

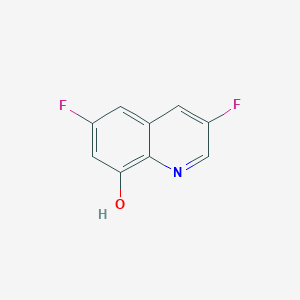
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(3-bromo-4-methylphenyl)cyclohexanecarboxamide](/img/structure/B12445152.png)
![2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445161.png)

